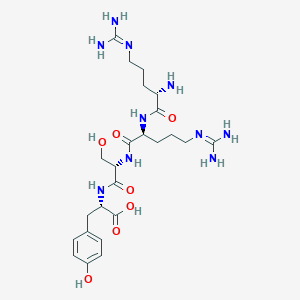![molecular formula C20H23NO2 B12534009 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate CAS No. 681161-60-4](/img/structure/B12534009.png)
6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate typically involves the following steps:
Formation of 6-Methyl[1,1’-biphenyl]-3-ylamine: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Carbamoylation: The 6-Methyl[1,1’-biphenyl]-3-ylamine is then reacted with cyclohexyl isocyanate under controlled conditions to form 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding biphenyl alcohols.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The cyclohexylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 4,4’-Dimethyl-1,1’-biphenyl
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
Comparison: 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate stands out due to its unique combination of a biphenyl core and a cyclohexylcarbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
681161-60-4 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-methyl-3-phenylphenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C20H23NO2/c1-15-12-13-18(14-19(15)16-8-4-2-5-9-16)23-20(22)21-17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,21,22) |
InChI Key |
LCFWDTNMURZJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)

![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)




